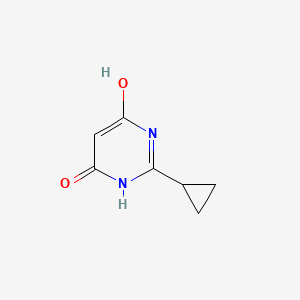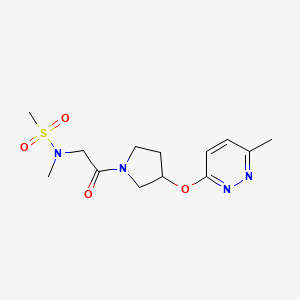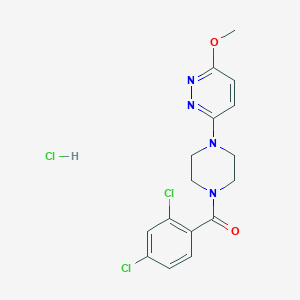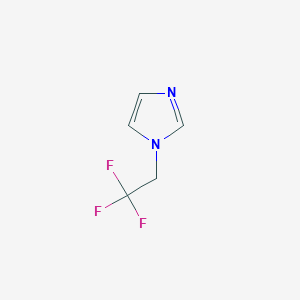
2-Cyclopropylpyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Cyclopropylpyrimidine-4,6-diol involves several steps. One method involves boiling 2-cyclopropylpyrimidine-4,6-diol and phosphorus oxychloride for 2 hours. The reaction mixture is then poured onto ice water and made alkaline with NaOH . Another method involves adding 2-cyclopropyl-4, 6-pyrimidinediol to a mixture of glacial acetic acid and fuming nitric acid at 0 °C. The solution is warmed to 30 °C and the temperature is kept between 30 and 40 °C .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidine-4,6-diol is represented by the formula C7H8N2O2. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 2-Cyclopropylpyrimidine-4,6-diol are complex and involve multiple steps. For instance, one reaction involves the use of phosphorus oxychloride and sodium hydroxide . Another reaction involves the use of nitric acid and acetic acid .Wissenschaftliche Forschungsanwendungen
1. Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates are synthesized from 2-cyclopropylpyrimidin-4-carbaldehyde through a three-component condensation reaction. This process uses phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent results with short reaction times (P. S. Reddy et al., 2014).
2. Antiviral Activity
6-Hydroxypyrimidines substituted with cyclopropylamino groups have demonstrated significant antiviral activity against herpes viruses (HSV-1, HSV-2), varicella-zoster virus, cytomegalovirus, and retroviruses such as Moloney sarcoma virus and HIV-1 and HIV-2. These findings are based on derivatives of 2,4-diamino-6-hydroxypyrimidine (A. Holý et al., 2002).
3. Synthesis of Anticancer Drug Intermediates
4,6-Dichloro-2-methylpyrimidine, a key intermediate in synthesizing the anticancer drug dasatinib, can be derived from 4,6-dihydroxy-2-methylpyrimidine. This process involves cyclization and chlorination with phosphorus oxychloride under optimal conditions (Guo Lei-ming, 2012).
4. Structural Interconversion and Magnetic Properties
A study on 2-hydroxypyrimidine-4,6-dicarboxylic acid highlights its ability to form compounds that exhibit structural interconversion and tunable magnetic properties. This could have implications for materials science and magnetic applications (Chao Chen et al., 2011).
5. Corrosion Inhibition
Thiopyrimidines derivatives, which are structurally related to 2-cyclopropylpyrimidine-4,6-diol, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibit excellent efficiency and predominantly control cathodic reactions (Priyanka Singh et al., 2016).
6. Antifolate Activity in Medicinal Chemistry
Diaminopyrimidines and diaminopurines, related to the 2-cyclopropylpyrimidine-4,6-diol structure, have been synthesized and evaluated for their antifolate activity in enzymatic and cellular systems. This research contributes to the development of potential antifolates for medicinal purposes (I. Kavai et al., 1975).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h3-4H,1-2H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJXCRWXZRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidine-4,6-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)
![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)



![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)
